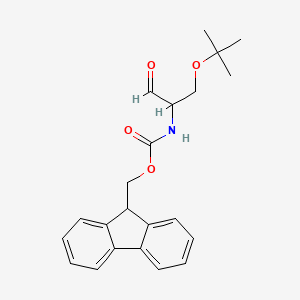

(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate

Description

“(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate” is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a tert-butoxy (tBu) group and a ketone (3-oxo) functionality. This compound is pivotal in peptide synthesis, particularly for introducing steric protection and ketone-based reactivity into amino acid side chains. Its structure combines the acid-labile Fmoc group, which enables selective deprotection under mild basic conditions, with the stable tert-butyl ether and ketone moieties. The ketone group allows for post-synthetic modifications, such as oxime ligation or reductive amination .

Spectral data for analogous compounds (e.g., 1H NMR: δ 7.75–7.26 ppm for aromatic Fmoc protons; 13C NMR: δ 170–175 ppm for carbonyl groups) confirm the presence of these functional groups . The compound is typically synthesized via coupling reactions using reagents like EDC·HCl and catalysts such as CuCl, followed by purification via column chromatography .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-22(2,3)27-13-15(12-24)23-21(25)26-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-12,15,20H,13-14H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRZFXOQMUTNRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Intermediates

The most common starting materials for these syntheses include:

- (S)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate (Fmoc-amino alcohol)

- (S)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-methoxypropan-2-yl)carbamate (Fmoc-amino ester)

These precursors are typically prepared from protected amino acids through established protection and reduction procedures. The stereochemistry at the α-carbon is maintained throughout the synthetic sequence, preserving the enantiomeric purity of the final product.

Detailed Preparation Methods

Preparation via Dess-Martin Periodinane Oxidation

The oxidation of Fmoc-amino alcohols using Dess-Martin periodinane represents one of the most efficient and widely used methods for preparing the target compound. The general procedure is as follows:

- The Fmoc-amino alcohol (5 mmol) is dissolved in 50 mL of dichloromethane (DCM) at room temperature.

- Dess-Martin periodinane (DMP) (7.5 mmol, 2.1 g) is added to the solution.

- The resulting reaction mixture is stirred for 1 hour, with reaction progress monitored by thin-layer chromatography (TLC).

- The reaction mixture is diluted with diethyl ether (50 mL) followed by 10% Na2CO3 solution (50 mL) with vigorous stirring.

- After 10 minutes, the organic layer is separated and washed with 10% Na2CO3 solution (50 mL × 2) and brine.

- The organic layer is dried over anhydrous Na2SO4 and concentrated under reduced pressure to obtain the Fmoc-amino aldehyde.

This method typically yields 92-96% of the desired product. The reaction proceeds under mild conditions, preserving the stereochemical integrity of the starting material. The high yield and relatively straightforward procedure make this method particularly attractive for laboratory-scale synthesis.

Preparation via DIBAL-H Reduction

The reduction of Fmoc-protected amino esters using diisobutylaluminum hydride (DIBAL-H) offers an alternative approach to preparing the target compound:

- The Fmoc-protected amino ester (e.g., 19.9 mmol) is dissolved in toluene (40 mL) and cooled to -78°C.

- DIBAL-H in toluene (40 mmol, 26 mL of 1.5M solution) is added slowly down the side of the flask over approximately 1 hour.

- After stirring at -78°C for 2 hours, pre-cooled methanol (70 mL) is added to the reaction mixture over 10 minutes while maintaining the temperature at -78°C.

- The reaction is then moved to an ice bath, and 10% w/v citric acid in water (250 mL) is added with continued stirring for 1 hour.

- The mixture is extracted with portions of ethyl acetate, and the organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the target compound.

This method typically yields 65-85% of the desired product. The key advantages include high selectivity for aldehyde formation and compatibility with various functional groups. However, the requirement for cryogenic temperatures and careful addition of reagents makes this approach more technically demanding.

Preparation via Swern Oxidation

The Swern oxidation provides another effective method for preparing the target compound:

- To a solution of oxalyl chloride (15.0 mmol, 1.89 g) in dry DCM (10 mL) at -65°C, DMSO (15.0 mmol, 1.2 g) in dry DCM (10 mL) is added dropwise.

- After stirring for 30 minutes, the Fmoc-protected amino alcohol (10.0 mmol, 3.0 g) in dry DCM (20 mL) is added dropwise.

- After stirring for 2 hours, triethylamine (30 mmol, 3.0 g) is added dropwise, and the mixture is gradually warmed to room temperature.

- The reaction mixture is treated with water and extracted with DCM (3 × 100 mL).

- The organic extract is washed with brine, dried over anhydrous Na2SO4, filtered, and the solvent removed under reduced pressure to give the target compound.

This method can yield up to 94.9% of the desired product. The Swern oxidation is particularly valuable due to its use of inexpensive reagents and high yields, although it requires careful temperature control and generates malodorous byproducts.

Reaction Optimization Parameters

Temperature Effects

Temperature control is critical for successful preparation of the target compound. Table 1 summarizes the optimal temperature conditions for each method:

Table 1: Optimal Temperature Conditions for Various Preparation Methods

| Method | Initial Temperature | Reaction Temperature | Warming Protocol | Critical Considerations |

|---|---|---|---|---|

| DMP Oxidation | Room temperature | Room temperature | N/A | Avoid excessive heating that could lead to decomposition |

| DIBAL-H Reduction | -78°C | -78°C | Gradual warming after quenching | Strict temperature control essential to prevent over-reduction |

| Swern Oxidation | -65°C to -78°C | -65°C to -78°C | Gradual warming after Et3N addition | Temperature must be maintained below -60°C during initial stages |

Temperature control during the DIBAL-H reduction is particularly critical, as higher temperatures can lead to over-reduction of the ester to an alcohol rather than the desired aldehyde. Similarly, the Swern oxidation requires low temperatures to prevent side reactions of the activated intermediates.

Solvent Selection

Solvent choice significantly impacts reaction efficiency and product yield. Table 2 presents optimal solvent systems for each preparation method:

Table 2: Solvent Effects on Preparation Methods

| Method | Primary Solvent | Solvent Properties | Considerations |

|---|---|---|---|

| DMP Oxidation | Dichloromethane | - High solubility for reactants - Compatible with DMP - Easily removed |

Anhydrous conditions preferred but not strictly necessary |

| DIBAL-H Reduction | Toluene | - Remains liquid at -78°C - Compatible with DIBAL-H - Low nucleophilicity |

Strictly anhydrous conditions essential |

| Swern Oxidation | Dichloromethane | - Miscible with DMSO - Good solvent for reagents - Efficient heat transfer at low temperatures |

Must be thoroughly dried before use |

Anhydrous conditions are particularly important for the DIBAL-H reduction and Swern oxidation, as water can react with the reagents and reduce reaction efficiency. For the DMP oxidation, slightly wet dichloromethane is sometimes advantageous, as it can help solubilize the periodinane reagent.

Reaction Time Optimization

Reaction duration affects both yield and product purity, as shown in Table 3:

Table 3: Reaction Time Optimization

| Method | Optimal Reaction Time | Effect of Extended Time | Monitoring Method |

|---|---|---|---|

| DMP Oxidation | 1 hour | Potential decomposition of product | TLC monitoring recommended |

| DIBAL-H Reduction | 2 hours | Increased risk of over-reduction | Maintained at low temperature until complete conversion |

| Swern Oxidation | 2 hours after alcohol addition | Side reactions possible | TLC to confirm consumption of starting material |

TLC monitoring is essential for all these reactions to ensure complete conversion of starting material while minimizing decomposition or side reactions. For the DIBAL-H reduction, maintaining the reaction at low temperature until complete conversion is critical.

Purification and Characterization

Purification Strategies

Due to the potential instability of the aldehyde functionality, purification strategies for the target compound must be carefully considered:

Immediate use : The crude aldehyde is often used immediately in subsequent reactions without extensive purification.

Flash chromatography : When purification is necessary, filtration through a short plug of silica gel eluted with dichloromethane is generally sufficient. This minimal purification approach helps preserve the integrity of the compound.

Solvent selection : Careful choice of eluent is critical, with dichloromethane being preferred due to its moderate polarity and compatibility with the target compound.

The target compound is generally stable enough for brief handling and purification procedures but should be used promptly in subsequent reactions to maximize overall synthetic efficiency.

Analytical Characterization

Structural confirmation of the target compound can be achieved through several analytical techniques:

NMR Spectroscopy : The 1H NMR spectrum shows characteristic signals including:

- Aldehyde proton: δ 9.4-9.5 ppm (singlet)

- Fmoc aromatic protons: multiple signals at δ 7.2-7.9 ppm

- α-proton: multiplet at approximately δ 4.2-4.3 ppm

- tert-butyl protons: singlet at approximately δ 1.4-1.5 ppm

Mass Spectrometry : The expected m/z value is 367.4 for the protonated molecular ion [M+H]+.

Infrared Spectroscopy : Shows characteristic absorption bands for:

- Aldehyde C=O stretch: approximately 1730-1740 cm-1

- Carbamate C=O stretch: approximately 1680-1700 cm-1

- NH stretch: approximately 3300-3400 cm-1

These analytical data provide comprehensive confirmation of the structural integrity of the synthesized compound.

Comparative Analysis of Preparation Methods

A critical comparison of the three primary preparation methods reveals distinct advantages and limitations for each approach, as summarized in Table 4:

Table 4: Comparative Analysis of Preparation Methods

| Parameter | DMP Oxidation | DIBAL-H Reduction | Swern Oxidation |

|---|---|---|---|

| Typical Yield | 92-96% | 65-85% | 94.9% |

| Reaction Conditions | Room temperature, 1 hour | -78°C, 2 hours | -65°C, 2-3 hours |

| Reagent Cost | High (DMP is expensive) | Moderate | Low (inexpensive reagents) |

| Technical Complexity | Low (straightforward procedure) | High (requires cryogenic conditions) | Moderate (requires careful temperature control) |

| Scalability | Good for laboratory scale | Limited by cooling requirements | Moderate |

| Environmental Impact | Moderate (iodine-containing waste) | High (aluminum waste) | High (sulfur-containing waste) |

| Stereochemical Integrity | Excellent | Excellent | Excellent |

Based on this analysis, the DMP oxidation offers the best balance of high yield and operational simplicity, particularly for laboratory-scale synthesis. The Swern oxidation provides comparable yields with less expensive reagents but requires more careful temperature control. The DIBAL-H reduction, while effective, generally gives lower yields and requires more demanding reaction conditions.

Applications in Synthesis

The title compound serves as a versatile building block in numerous synthetic applications:

Peptide Synthesis Applications

The compound is particularly valuable in peptide chemistry due to its orthogonally protected functionalities. The aldehyde group can participate in various transformations while the Fmoc and tert-butyl protecting groups remain intact:

Reductive amination : The aldehyde can react with primary or secondary amines in the presence of reducing agents to form new C-N bonds.

Peptide coupling : After appropriate transformations, the compound can be incorporated into larger peptide structures with precise stereochemical control.

Unnatural amino acid synthesis : The aldehyde provides a handle for introducing diverse functionalities, enabling access to unnatural amino acid derivatives.

Medicinal Chemistry Applications

In drug discovery, the compound serves as an intermediate for synthesizing:

Peptidomimetics : Compounds that mimic the structural and functional properties of peptides while offering improved pharmacological properties.

Enzyme inhibitors : Particularly those targeting proteases and other enzymes with specificity for amino acid-derived substrates.

Fluorinated amino acid derivatives : When combined with appropriate fluorine-containing reagents, leading to potential anticancer agents.

Chemical Reactions Analysis

Types of Chemical Reactions

This compound undergoes two primary reaction types , each enabled by its functional groups:

1. Deprotection Reactions

-

Mechanism : Acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) group.

-

Key Features :

-

Removes the Boc protecting group to expose the amine.

-

Commonly used in peptide synthesis to activate the amine for further coupling.

-

2. Substitution Reactions

-

Mechanism : Nucleophilic attack at the carbamate carbonyl carbon.

-

Key Features :

-

Facilitated by activating agents (e.g., HATU) in coupling reactions.

-

Enables formation of amide bonds with amino acids or other nucleophiles.

-

Common Reagents and Conditions

Deprotection

-

Product : Exposes the amine group, enabling further reactions (e.g., peptide coupling).

-

Example : Deprotection with TFA yields a deprotected carbamate intermediate.

Substitution

-

Product : Amide-linked derivatives (e.g., peptide chains).

-

Example : Reaction with N-6-(9H-fluoren-9-ylmethoxycarbonyl)aminohexanoic acid forms extended peptide structures .

Experimental Validation

A synthesis protocol from the Royal Society of Chemistry details:

-

Reagents : HATU, DIPEA, and N-6-(9H-fluoren-9-ylmethoxycarbonyl)aminohexanoic acid.

-

Conditions : Stirred at room temperature for 1 hour, followed by purification via chromatography .

-

Yield : 82% for a peptide derivative, confirmed by HRMS (calculated M+H+ = 750.3610, found = 750.3638) .

The compound’s reactivity highlights its utility in organic synthesis, particularly in peptide chemistry and drug development. Its ability to undergo controlled deprotection and substitution ensures versatility in constructing complex molecular frameworks.

Scientific Research Applications

(S)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate, also known as 9H-fluoren-9-ylmethyl N-[(2S)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate, is a chemical compound with the molecular formula . It has a molecular weight of approximately 367.4 g/mol . This compound is commonly used in organic synthesis, particularly for amine group protection, and features both a fluorenylmethyl group and a tert-butoxycarbonyl (Boc) group.

Applications

(S)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate is significant in various chemical reactions and applications, primarily in protecting amine groups during organic synthesis.

- Protection of Amine Groups: The compound is used to protect amine groups with a Boc group under basic conditions, forming a stable carbamate.

- Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Comparison Table

| Compound | Properties | Cleavage Method |

|---|---|---|

| Boc Group | Provides a balance between stability during synthesis and ease of removal | Strong acids (TFA, HCl) |

| Phenylmethoxycarbonyl (Cbz) | Stable under acidic and basic conditions | Catalytic hydrogenation |

| Methoxycarbonyl | Less stable compared to the Boc group, making it less suitable for certain reactions | Varies; generally less stable |

(S)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate has garnered attention in medicinal chemistry for its potential biological activities. The carbamate moiety may enhance its bioavailability and stability in biological systems. Studies have indicated that compounds similar to this one exhibit significant biological activities:

- Antitumor Activity: Carbamate derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation.

- Anti-inflammatory Properties: Potential in reducing inflammation by modulating cytokine release and inhibiting inflammatory pathways.

Case Studies

- Anticancer Activity: Studies on breast cancer cell lines demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use.

- Inflammation Model: In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and pain, correlating with decreased levels of pro-inflammatory cytokines.

Table of Anticancer Activity

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 5.0 | Cancer Cell Line |

| Compound B | 3.2 | Enzyme Inhibition |

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-[1-(tert-butoxy)-3-oxopropan-2-yl]carbamate involves its ability to act as a protecting group in organic synthesis. The compound forms stable carbamate linkages with amino acids, protecting them from unwanted reactions during synthesis. The tert-butoxy group can be selectively removed under mild acidic conditions, allowing for the controlled release of the protected amino acid .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and its analogs:

Structural and Functional Insights

- Ketone vs.

- Stability : The tert-butoxy group enhances steric protection compared to benzyl or allyl carbamates, reducing unintended deprotection during SPPS .

Biological Activity

(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate, commonly referred to as Fmoc-t-Boc carbamate, is a compound with significant applications in organic synthesis, particularly in peptide synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

The molecular formula of this compound is C23H27NO4, with a molecular weight of 395.47 g/mol. The compound features a stable carbamate linkage, which is crucial for its function as a protecting group in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C23H27NO4 |

| Molecular Weight | 395.47 g/mol |

| Structure | Structure |

The primary mechanism of action for this compound involves its role as a protecting group during peptide synthesis. The carbamate group protects the amino acid from undesired reactions, allowing for selective coupling and deprotection processes. The tert-butoxy moiety can be removed under mild acidic conditions, facilitating the controlled release of the protected amino acid during synthesis .

Biological Activity

The biological activity of this compound primarily stems from its utility in drug development and bioconjugation processes:

- Peptide Synthesis : It is widely used as a protecting group for amino acids during peptide synthesis. This allows chemists to create complex peptides with high specificity and yield.

- Drug Development : The compound serves as an intermediate in synthesizing pharmaceutical agents, particularly those targeting specific biological pathways in diseases such as cancer and bacterial infections .

- Bioconjugation : It is employed in modifying biomolecules for drug delivery systems and diagnostic assays, enhancing the efficacy and targeting of therapeutic agents .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

Study 1: Peptide Antibiotics

In a study focused on synthesizing peptide antibiotics for Mycobacterium tuberculosis, researchers utilized this carbamate to protect amino acids during the synthesis process. The resulting peptides exhibited significant antibacterial activity against resistant strains of tuberculosis .

Study 2: Fluorescent Ligands

Another research effort involved designing fluorescent ligands based on this compound for pharmacological evaluation. These ligands displayed high affinity for specific biological targets, indicating potential applications in imaging and therapeutic contexts .

Comparison with Similar Compounds

The uniqueness of this compound can be contrasted with other protecting groups used in peptide synthesis:

| Compound | Stability | Ease of Removal | Applications |

|---|---|---|---|

| Fmoc-Succinimide | High | Moderate | Peptide synthesis |

| 9H-Fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate | Moderate | Easy | Bioconjugation |

| This compound | High | Easy | Peptide synthesis, drug development |

Q & A

Basic: What are the standard protocols for synthesizing this compound, and how does its tert-butoxy group influence reaction conditions?

Answer:

The synthesis typically involves coupling a fluorenylmethyl (Fmoc)-protected amine with a tert-butoxy-containing ketone intermediate. A common method is carbamate formation via reaction with chloroformates or activated carbonyl agents under mild alkaline conditions (e.g., triethylamine in chloroform) . The tert-butoxy group introduces steric hindrance, necessitating longer reaction times (18+ hours) to achieve optimal yields. For example, intermediates with tert-butoxy groups often require inert atmospheres to prevent hydrolysis of the protecting group .

Key Methodological Steps:

- Dissolve the amine intermediate in chloroform.

- Add triethylamine (TEA) as a base to deprotonate the amine.

- Introduce the chloroformate reagent dropwise at 0–5°C.

- Monitor reaction progress via ESI-MS or TLC.

- Purify via silica gel chromatography using gradients of ethyl acetate/hexane .

Advanced: How does the tert-butoxy group impact the compound’s stability during peptide synthesis, and what analytical methods validate its integrity?

Answer:

The tert-butoxy group enhances stability under acidic conditions (e.g., during Fmoc deprotection with piperidine) but is labile under strong acids (e.g., TFA). Stability studies should include:

- pH-dependent degradation assays (e.g., incubating the compound in 0.1% TFA vs. 20% piperidine/DMF).

- LC-MS monitoring to detect cleavage products (e.g., loss of tert-butoxy fragment, m/z ~101) .

- ¹H-NMR shifts (e.g., tert-butoxy protons at ~1.2 ppm) to confirm structural integrity post-reaction .

Data Contradiction Note:

While SDS documents classify the compound as stable under standard lab conditions, researchers must validate stability in specific reaction matrices due to conflicting reports on tert-butoxy group robustness .

Basic: What safety precautions are critical when handling this compound, given its hazard classifications?

Answer:

The compound is classified as Acute Toxicity Category 4 (oral, dermal, inhalation) and causes skin/eye irritation (H315, H319) . Key precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coat, and safety goggles.

- Engineering Controls: Use fume hoods to minimize aerosol exposure during weighing.

- Emergency Protocols: For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Contradiction Alert:

Ecotoxicity data (e.g., biodegradability, bioaccumulation) are unavailable in most SDS documents, requiring conservative waste disposal (e.g., incineration) despite unspecified environmental risks .

Advanced: How can researchers resolve contradictions in reported solubility and purity data for this compound?

Answer:

Discrepancies arise from varying synthesis batches and analytical methods. A systematic approach includes:

- Solubility Profiling: Test in DMSO, chloroform, and aqueous buffers (pH 2–10) using nephelometry .

- Purity Validation: Compare HPLC (C18 column, UV detection at 254 nm) and ¹H-NMR integration ratios for byproduct quantification .

- Lot-Specific Calibration: Cross-reference COA (Certificate of Analysis) data with in-house LC-MS to identify batch-dependent impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.